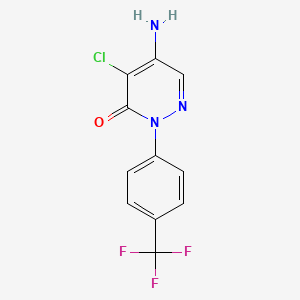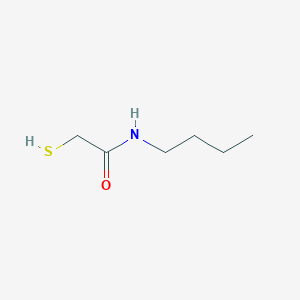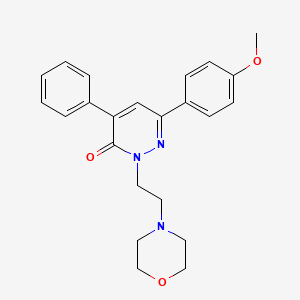
4-(2-(Pyridin-4-yl)vinyl)cinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Pyridin-4-yl)vinyl)cinnoline is a heterocyclic compound that features both pyridine and cinnoline moieties This compound is of significant interest due to its unique structural properties, which make it a valuable building block in various chemical syntheses and applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Pyridin-4-yl)vinyl)cinnoline typically involves the condensation of 4-vinylpyridine with cinnoline derivatives. One common method includes the reaction of 4-vinylpyridine with cinnoline-3-carbaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions: 4-(2-(Pyridin-4-yl)vinyl)cinnoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the cinnoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or chlorine for the pyridine ring, and nucleophiles like amines for the cinnoline ring.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted products depending on the reagents and conditions used.
科学研究应用
4-(2-(Pyridin-4-yl)vinyl)cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: It is utilized in the development of advanced materials, including polymers and catalysts for various chemical processes.
作用机制
The mechanism of action of 4-(2-(Pyridin-4-yl)vinyl)cinnoline involves its interaction with specific molecular targets and pathways. The pyridine moiety can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The cinnoline ring can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
相似化合物的比较
- 4-(2-(Pyridin-2-yl)vinyl)cinnoline
- 4-(2-(Pyridin-3-yl)vinyl)cinnoline
- 4-(2-(Pyridin-4-yl)vinyl)benzaldehyde
Comparison: 4-(2-(Pyridin-4-yl)vinyl)cinnoline is unique due to the specific positioning of the pyridine and cinnoline rings, which influences its chemical reactivity and potential applications. Compared to its analogs, it may exhibit different coordination chemistry, reactivity towards electrophiles and nucleophiles, and biological activity. The presence of the vinyl group also adds to its versatility in synthetic applications.
属性
CAS 编号 |
5387-91-7 |
|---|---|
分子式 |
C15H11N3 |
分子量 |
233.27 g/mol |
IUPAC 名称 |
4-[(E)-2-pyridin-4-ylethenyl]cinnoline |
InChI |
InChI=1S/C15H11N3/c1-2-4-15-14(3-1)13(11-17-18-15)6-5-12-7-9-16-10-8-12/h1-11H/b6-5+ |
InChI 键 |
AINKAHGWLBKAGE-AATRIKPKSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC=NC=C3 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-](/img/structure/B12920828.png)
![Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-](/img/structure/B12920829.png)
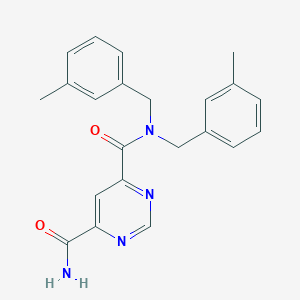
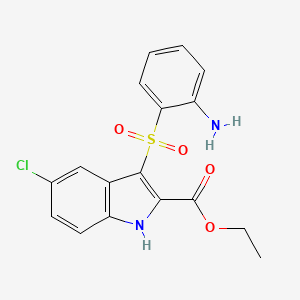
methanone](/img/structure/B12920857.png)
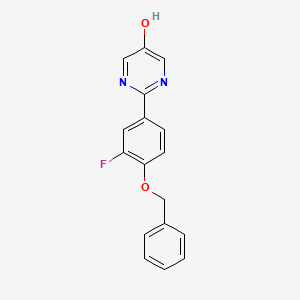
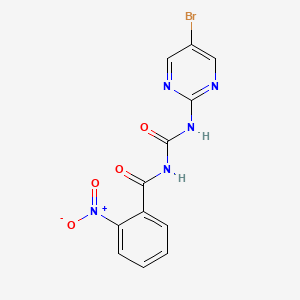
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)


